molecular formula C25H23NO4S B2736479 [4-(3,4-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone CAS No. 1114655-13-8

[4-(3,4-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone

Cat. No.: B2736479
CAS No.: 1114655-13-8
M. Wt: 433.52
InChI Key: GYIWYYSKHHCRPL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods and confirmed by X-ray diffraction data . Unfortunately, specific structural data for this compound is not available in the sources I found.

Scientific Research Applications

Synthetic Methodologies and Chemical Interactions

  • Johnson et al. (2010) explored CAN-mediated oxidations for synthesizing xanthones and related products, showcasing innovative pathways for creating complex chemical structures, potentially including derivatives of the specified compound (Johnson et al., 2010).
  • Eto et al. (2011) investigated the edge-to-face interaction between aromatic rings in clathrate formation, highlighting the significance of molecular interactions that could be pertinent to understanding the properties of "4-(3,4-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone" derivatives (Eto et al., 2011).

Potential Antioxidant and Anti-tumor Applications

  • Çetinkaya et al. (2012) synthesized derivatives of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and investigated their in vitro antioxidant activities. The study's findings suggest that structurally related compounds, including "4-(3,4-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone," could exhibit significant antioxidant properties (Çetinkaya et al., 2012).
  • Hayakawa et al. (2004) designed and synthesized 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester derivatives, demonstrating anti-tumor properties. This research indicates the potential for derivatives of the mentioned compound to be developed as anticancer agents (Hayakawa et al., 2004).

These studies offer a glimpse into the broad spectrum of research applications for "4-(3,4-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone" and related compounds, ranging from synthetic chemistry innovations to potential therapeutic uses. The versatility of these compounds underscores the importance of continued research in this area to fully uncover their capabilities and applications.

Properties

IUPAC Name

[4-(3,4-dimethylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-ethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4S/c1-4-30-21-13-10-19(11-14-21)25(27)24-16-26(20-12-9-17(2)18(3)15-20)22-7-5-6-8-23(22)31(24,28)29/h5-16H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYIWYYSKHHCRPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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